Cas no 1192251-47-0 (2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole)
![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole structure](https://nl.kuujia.com/scimg/cas/1192251-47-0x500.png)
1192251-47-0 structure
Productnaam:2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole
2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole
- SCHEMBL914427
- BDBM50329966
- 2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole
- OBNJEGKQRUDUQM-UHFFFAOYSA-N
- CHEMBL1272304
- 1192251-47-0
- 2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzimidazole
- DB-121557
- 2-(2''-fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole
- C20H15FN2O2S
-
- Inchi: InChI=1S/C20H15FN2O2S/c1-26(24,25)15-10-11-18-19(12-15)23-20(22-18)14-8-6-13(7-9-14)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,22,23)
- InChI-sleutel: OBNJEGKQRUDUQM-UHFFFAOYSA-N
- LACHT: CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4F
Berekende eigenschappen
- Exacte massa: 366.084
- Monoisotopische massa: 366.084
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 3
- Complexiteit: 585
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 71.2A^2
- XLogP3: 4.1
2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole Gerelateerde literatuur
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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